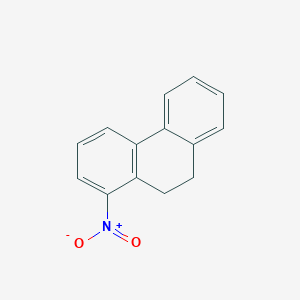
1-Nitro-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-9,10-dihydrophenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Liver Injury Treatment
Recent research has highlighted the use of 9,10-dihydrophenanthrene compounds, including 1-nitro-9,10-dihydrophenanthrene, in the treatment of liver injuries. These compounds have been shown to exhibit protective effects against hepatocyte damage caused by hydrophobic cholic acids such as deoxycholic acid (DCA) and lithocholic acid (LCA) .
- Mechanism of Action : The protective mechanism involves the compound's ability to mitigate the toxic effects of these acids on liver cells, which can lead to conditions such as cholestasis and liver fibrosis. The research indicates that these compounds can significantly resist hepatocyte damage at concentrations ranging from 0.1 to 25 µM .
Anti-Cancer Properties
This compound has also been identified as a candidate for further drug development due to its potential anti-cancer properties. The structural characteristics of this compound allow it to interact with biological systems in ways that may inhibit tumor growth .
- Research Insights : Various studies suggest that phenanthrene derivatives possess anti-tumor activities, making them suitable for exploration in cancer therapeutics. However, specific studies focusing on this compound's efficacy are still emerging.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Performance Metrics : Research into the photophysical properties of related compounds indicates that modifications in the nitro group can enhance charge transport and light absorption characteristics, which are critical for efficient device performance.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Liver injury treatment | Protects against hepatocyte damage from DCA and LCA |
| Anti-cancer research | Potential anti-tumor properties; further studies needed | |
| Material Science | Organic electronics | Suitable for OLEDs and photovoltaics |
| Botany | Plant defense mechanisms | Acts as phytoalexins against fungal pathogens |
Eigenschaften
CAS-Nummer |
18264-77-2 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-7H,8-9H2 |
InChI-Schlüssel |
WKLQBGSXGOXPEM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |
Kanonische SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |
Synonyme |
9,10-Dihydro-1-nitrophenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















